molecular formula C14H18FN3O4 B8387018 2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

Cat. No. B8387018
M. Wt: 311.31 g/mol
InChI Key: UYLFZBGDPNFVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026234B2

Procedure details

To a mixture of 2-fluoro-5-methoxy-4-nitrobenzoic acid (53.8 g, 250 mmol), 1-methylpiperidin-4-amine (31.4 g, 275 mmol), DIEA (134 mL, 750 mmol) in 1 L of DCM at 0° C. was added HATU (114 g, 300 mmol) in four batches. The reaction mixture was stirred at room temp. for 16 h. After which, it was concentrated and diluted to IL of a mixture of MeOH in water (5%). The suspension was stirred vigorously for 2 h until seen a suspension of fine powder. The solid was filtered, washed with more water and dried to give 55 g of light yellow product. The filtrate was extracted with EtOAc, concentrated and re-suspended in water (5% of MeOH) and repeating the same procedure as above, after which another batch of solid was obtained (total 67 g, 86%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.53 (m, 2H) 1.81 (m, 2H) 2.04 (m, 2H) 2.19 (s, 3H) 2.77 (d, J=8 Hz, 2H) 3.73 (m, 1H) 3.94 (s, 3H) 7.42 (d, J=5.6 Hz, 1H) 7.98 (d, J=8.8 Hz, 1H) 8.51 (d, J=7.6 Hz, 1H). [M+H] calc'd for C14H18FN3O4, 312. found 312.
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Name
Quantity
134 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
114 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:16][N:17]1[CH2:22][CH2:21][CH:20]([NH2:23])[CH2:19][CH2:18]1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl>[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([NH:23][CH:20]1[CH2:21][CH2:22][N:17]([CH3:16])[CH2:18][CH2:19]1)=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
53.8 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
31.4 g
Type
reactant
Smiles
CN1CCC(CC1)N
Name
Quantity
134 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
114 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temp. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After which, it was concentrated
ADDITION
Type
ADDITION
Details
diluted to IL of a mixture of MeOH in water (5%)
STIRRING
Type
STIRRING
Details
The suspension was stirred vigorously for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
a suspension of fine powder
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with more water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C(=O)NC2CCN(CC2)C)C=C(C(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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